An In-depth Technical Guide to 2-Bromo-5-hydroxynicotinonitrile: A Key Intermediate in Chemical Synthesis
An In-depth Technical Guide to 2-Bromo-5-hydroxynicotinonitrile: A Key Intermediate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound requested, 2-Bromo-5-hydroxynicotinonitrile, is associated with CAS Number 1805597-66-3. However, publicly available scientific data for this specific CAS number is limited. This guide focuses on the extensively documented and commercially available isomer, 5-Bromo-2-hydroxynicotinonitrile (CAS: 405224-22-8) , which shares the same molecular formula and core structural features. It is presumed that this is the compound of interest for most research and development applications.
Introduction: Unveiling a Versatile Pyridine Building Block
In the landscape of modern medicinal and materials chemistry, substituted pyridines are foundational scaffolds. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design and functional materials. Among these, 5-Bromo-2-hydroxynicotinonitrile emerges as a particularly valuable intermediate. This technical guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in a research and development setting.
The molecule's architecture, featuring a pyridine ring functionalized with a bromine atom, a hydroxyl group, and a nitrile group, offers a trifecta of reactive sites. This multi-functional nature allows for sequential and regioselective modifications, making it an ideal starting point for the synthesis of complex molecular targets. The hydroxyl group introduces the potential for tautomerism, existing in equilibrium with its pyridone form, which significantly influences its reactivity and intermolecular interactions. Understanding these nuances is critical for designing robust synthetic strategies and predicting the behavior of its derivatives.
Core Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of successful experimentation. The data presented below has been aggregated from validated chemical databases and supplier specifications.
| Property | Value | Source(s) |
| CAS Number | 405224-22-8 | [1][2][3][4] |
| Molecular Formula | C₆H₃BrN₂O | [1][2][3][5] |
| Molecular Weight | 199.01 g/mol | [1][2][4] |
| IUPAC Name | 5-bromo-2-oxo-1H-pyridine-3-carbonitrile | [1] |
| Synonyms | 5-Bromo-2-hydroxynicotinonitrile, 5-Bromo-2-hydroxypyridine-3-carbonitrile | [1] |
| Melting Point | 221-223 °C | [4] |
| Appearance | Solid | |
| SMILES | C1=C(C(=O)NC=C1Br)C#N | [1][5] |
| InChIKey | SWTLLSLCDHXNIU-UHFFFAOYSA-N | [1] |
| XLogP3 (Predicted) | 0.5 | [1] |
Spectral Characterization: A Roadmap to Structural Verification
Structural confirmation is paramount before proceeding with any synthetic application. The following outlines the expected spectral signatures for 5-Bromo-2-hydroxynicotinonitrile, providing a basis for quality control and reaction monitoring.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. These protons are in different chemical environments and will appear as doublets due to coupling with each other. The hydroxyl proton (or N-H proton of the pyridone tautomer) will likely appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups.[6] The spectrum will be dominated by several characteristic peaks:
-
O-H/N-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl or N-H group, indicative of hydrogen bonding.[7]
-
C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹, characteristic of the nitrile group.
-
C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ is expected, confirming the presence of the pyridone tautomer, which is often the major form in the solid state.[7]
-
C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic ring vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and isotopic distribution. The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity (M+ and M+2) separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peak [M]⁺ should be observed around m/z 198/200.[5]
Synthesis, Reactivity, and Mechanistic Considerations
5-Bromo-2-hydroxynicotinonitrile serves as a versatile scaffold primarily due to the orthogonal reactivity of its functional groups. The bromine atom is a prime handle for metal-catalyzed cross-coupling reactions, the hydroxyl/pyridone moiety allows for O- or N-alkylation and other modifications, and the nitrile group can be hydrolyzed or reduced.
General Synthetic Workflow
While multiple specific synthetic routes exist, a common strategy for creating functionalized pyridinecarbonitriles involves the dehydration of a corresponding amide. The diagram below illustrates a generalized, conceptual workflow for the synthesis of a substituted pyridinecarbonitrile from a picolinamide precursor, a method cited for analogous compounds.[8]
Caption: Role as a central building block in synthesis.
Materials Science and Coordination Chemistry
Beyond life sciences, this molecule serves as a precursor for advanced materials. The pyridine nitrogen and the nitrile group can act as ligands, coordinating with metal ions to form catalysts or functional metal-organic frameworks (MOFs). [9]Its derivatives can be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs), where the electronic properties of the substituted pyridine ring can be tuned. [10]
Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is classified as hazardous and must be handled with appropriate care.
GHS Hazard Classification
Based on available data, 5-Bromo-2-hydroxynicotinonitrile is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed. [1]* Acute Toxicity, Dermal (Category 4): Harmful in contact with skin. [1]* Acute Toxicity, Inhalation (Category 4): Harmful if inhaled. [1]* Skin Irritation (Category 2): Causes skin irritation. [1][11]* Serious Eye Irritation (Category 2A): Causes serious eye irritation. [1][11]
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [11][12]* Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling. [12]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [12]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [11]
Conclusion
5-Bromo-2-hydroxynicotinonitrile (CAS: 405224-22-8) is a high-utility, multi-functional intermediate with significant potential in drug discovery, agrochemical synthesis, and materials science. Its well-defined reactive sites—the bromine atom, the hydroxypyridone system, and the nitrile group—provide chemists with a versatile platform for constructing complex molecular architectures. A comprehensive understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in innovative research and development projects.
References
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Anichem. (n.d.). 5-BROMO-2-HYDROXY-3-PYRIDINECARBONITRILE. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 5-Bromo-2-chloropyridine-3-carbonitrile Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
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PubChemLite. (n.d.). 5-bromo-2-hydroxypyridine-3-carbonitrile (C6H3BrN2O). Retrieved from [Link]
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ResearchGate. (2025). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Bromo-2-hydroxypyridine. Retrieved from [Link]
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Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]
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